molecular formula C11H9NO2 B2580971 (1R,2R)-2-(4-cyanophenyl)cyclopropane-1-carboxylic acid CAS No. 1119807-15-6

(1R,2R)-2-(4-cyanophenyl)cyclopropane-1-carboxylic acid

Cat. No. B2580971
CAS RN: 1119807-15-6
M. Wt: 187.198
InChI Key: FTHLUIBYGIBEIZ-VHSXEESVSA-N
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Description

(1R,2R)-2-(4-cyanophenyl)cyclopropane-1-carboxylic acid, also known as 4-cyano-1-cyclopropylacetic acid, is an important organic acid that has been used in various scientific research applications. It is a synthetic compound that is derived from the parent compound cyclopropane, which is an organic compound with three carbon atoms and one double bond. 4-cyano-1-cyclopropylacetic acid is an important intermediate in the synthesis of various compounds, such as pharmaceuticals and agrochemicals. It is also used in the synthesis of optically active compounds, such as chiral auxiliaries and catalysts.

Scientific Research Applications

Structural Analysis and Conformation

The structural and conformational studies of similar cyclopropane carboxylic acids have been a significant area of research. For instance, the structures of certain cyclopropane carboxylic acids, including cis-2-(m-nitrophenyl)cyclopropanecarboxylic acid, have been determined using X-ray methods. These studies contribute to understanding the molecular geometry and potential chemical reactivity of related compounds (Korp, Bernal, & Fuchs, 1983).

Synthesis and Stereochemistry

The synthesis of cyclopropane-based compounds, especially those with specific stereochemistry like (1R,2R) configuration, is a key focus in scientific research. Techniques like palladium-catalysed cyclopropanation have been employed for creating cyclopropane derivatives with high stereoselectivity (Vallgårda, Appelberg, Csöregh, & Hacksell, 1994). Such methods are crucial for synthesizing (1R,2R)-2-(4-cyanophenyl)cyclopropane-1-carboxylic acid and its analogs.

Biologically Active Analogs

Research into biologically active compounds often involves cyclopropane structures. For example, the development of conformationally restricted analogs of histamine using (1S,2R)- and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes demonstrates the biological relevance of such structures (Kazuta, Matsuda, & Shuto, 2002). These studies highlight the potential biomedical applications of this compound derivatives.

Pharmaceutical Applications

Cyclopropane carboxylic acids have been prominently featured in pharmaceutical research. For instance, tailor-made amino acids like (1R,2S)-1-Amino-2-vinylcyclopropane-1-carboxylic acid, a key unit in hepatitis C virus inhibitors, indicate the pharmaceutical relevance of cyclopropane derivatives (Sato et al., 2016). This underscores the potential of this compound in drug development.

Biocatalysis and Enzymatic Synthesis

The use of biocatalysis in synthesizing cyclopropane-based compounds is another area of interest. For instance, the biocatalytic asymmetric synthesis of (1R,2S)-N-Boc-vinyl-ACCA Ethyl Ester using bacteria like Sphingomonas aquatilis shows the potential of biological systems to synthesize complex cyclopropane derivatives (Zhu, Shi, Zhang, & Zheng, 2018). This approach could be relevant for synthesizing this compound.

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and precautions when handling it. For “(1R,2R)-2-(4-cyanophenyl)cyclopropane-1-carboxylic acid”, it has been indicated that it may cause harm if swallowed or comes into contact with skin or eyes .

properties

IUPAC Name

(1R,2R)-2-(4-cyanophenyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c12-6-7-1-3-8(4-2-7)9-5-10(9)11(13)14/h1-4,9-10H,5H2,(H,13,14)/t9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHLUIBYGIBEIZ-VHSXEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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